molecular formula C8H8O5 B1580865 Methyl 2,4,6-trihydroxybenzoate CAS No. 3147-39-5

Methyl 2,4,6-trihydroxybenzoate

Cat. No. B1580865
CAS RN: 3147-39-5
M. Wt: 184.15 g/mol
InChI Key: AQDIJIAUYXOCGX-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trihydroxybenzoate, also known as Methyl gallate, is a hydroxybenzoic acid . It has the molecular formula C8H8O5 and a molecular weight of 184.1461 .


Molecular Structure Analysis

The molecular structure of Methyl 2,4,6-trihydroxybenzoate consists of a benzoic acid core with three hydroxy groups and a methyl ester . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Methyl 2,4,6-trihydroxybenzoate has a density of 1.5±0.1 g/cm3, a boiling point of 359.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 43.7±0.3 cm3, a polar surface area of 87 Å2, and a molar volume of 122.6±3.0 cm3 .

Scientific Research Applications

Antioxidant Research

Methyl 2,4,6-trihydroxybenzoate: exhibits potent antioxidant properties. It’s used in studies to understand oxidative stress mechanisms and to develop antioxidant therapies. Its efficacy in scavenging free radicals makes it a valuable compound in researching neurodegenerative diseases, where oxidative stress is a key factor .

Lipid Lowering Studies

This compound has been identified to possess lipid-lowering effects. Research involving Methyl 2,4,6-trihydroxybenzoate can contribute to the development of new treatments for hyperlipidemia and associated cardiovascular diseases. Its role in modulating lipid metabolism is a significant area of study .

Anticancer Activity

In the field of oncology, Methyl 2,4,6-trihydroxybenzoate is studied for its anticancer activities. It’s being explored for its potential to induce apoptosis in cancer cells and inhibit tumor growth. This research is crucial for the development of novel chemotherapeutic agents .

Organic Synthesis

As a reagent, Methyl 2,4,6-trihydroxybenzoate is used in organic synthesis to create novel compounds. Its reactivity allows chemists to explore new synthetic pathways and develop substances with desired properties for various applications .

Mechanism of Action

Methyl 2,4,6-trihydroxybenzoate is a metabolite of 2,4,6-trihydroxybenzoate . It exhibits properties as an antioxidant, lipid-lowering, and anticancer activities . This article will delve into the mechanism of action of Methyl 2,4,6-trihydroxybenzoate.

Target of Action

It’s known that this compound exhibits antioxidant, lipid-lowering, and anticancer activities , suggesting it may interact with targets involved in oxidative stress, lipid metabolism, and cell proliferation.

Safety and Hazards

Methyl 2,4,6-trihydroxybenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

methyl 2,4,6-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIJIAUYXOCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062867
Record name Benzoic acid, 2,4,6-trihydroxy-, methyl ester
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 2,4,6-trihydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029650
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methyl 2,4,6-trihydroxybenzoate

CAS RN

3147-39-5
Record name Methyl 2,4,6-trihydroxybenzoate
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Record name Methyl 2,4,6-trihydroxybenzoate
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Record name Benzoic acid, 2,4,6-trihydroxy-, methyl ester
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Record name Benzoic acid, 2,4,6-trihydroxy-, methyl ester
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Record name Methyl 2,4,6-trihydroxybenzoate
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Record name METHYL 2,4,6-TRIHYDROXYBENZOATE
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Record name Methyl 2,4,6-trihydroxybenzoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 176 °C
Record name Methyl 2,4,6-trihydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029650
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 2,4,6-trihydroxybenzoate in natural product synthesis?

A1: Methyl 2,4,6-trihydroxybenzoate serves as a crucial starting material in the synthesis of various naturally occurring compounds, particularly resorcylic acid lactones (RALs) [, ]. These RALs, such as LL-Z1640-2, exhibit a range of biological activities, including potent inhibition of protein kinases and tumor growth []. The structure of Methyl 2,4,6-trihydroxybenzoate allows for versatile modifications, making it valuable in constructing the complex frameworks found in RALs and other natural products.

Q2: How is Methyl 2,4,6-trihydroxybenzoate utilized in the synthesis of xanthones?

A2: A study demonstrated the synthesis of naturally occurring xanthones using Methyl 2,4,6-trihydroxybenzoate through thermal condensation reactions with various phenolic compounds like hydroquinone, catechol, and pyrogallol []. This approach highlights the utility of Methyl 2,4,6-trihydroxybenzoate as a building block for creating diverse chemical structures relevant to natural product synthesis.

Q3: What insights do Phloroglucinol Reductases (PGRs) provide about Methyl 2,4,6-trihydroxybenzoate?

A3: Research on PGRs, enzymes involved in anaerobic degradation pathways, revealed their ability to catalyze the reduction of Methyl 2,4,6-trihydroxybenzoate []. This finding suggests a potential metabolic pathway for this compound in certain bacterial species. Understanding the interaction of Methyl 2,4,6-trihydroxybenzoate with PGRs contributes to a broader understanding of enzymatic degradation mechanisms for aromatic compounds.

Q4: What are the challenges and future directions in utilizing Methyl 2,4,6-trihydroxybenzoate for synthesizing bioactive compounds?

A4: While Methyl 2,4,6-trihydroxybenzoate provides a valuable starting point for synthesizing complex molecules, challenges remain in optimizing reaction conditions, improving yields, and achieving stereochemical control during synthesis [, ]. Further research exploring alternative synthetic routes, catalytic processes, and structure-activity relationships is crucial for developing more efficient and versatile approaches to accessing bioactive compounds derived from Methyl 2,4,6-trihydroxybenzoate.

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